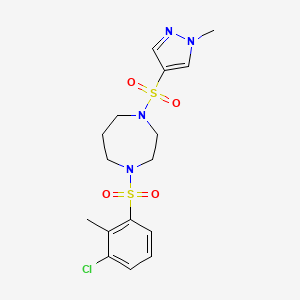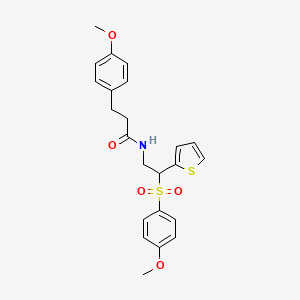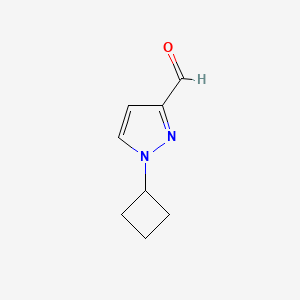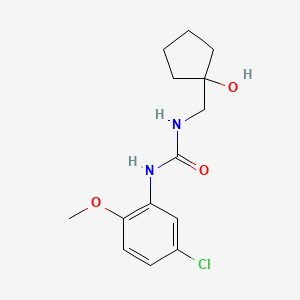
1-(5-Chloro-2-methoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives typically involves nucleophilic substitution, electrophilic substitution, and oxidation steps. A representative process for synthesizing a similar urea derivative, 1-cyclopentyl-3-(3-hydroxyphenyl)urea, includes two-step substitution and one-step oxidation, characterized by NMR, FT-IR, MS, and single-crystal X-ray diffraction techniques. The compound's structure was further optimized using Density Functional Theory (DFT), aligning closely with experimental data from X-ray diffraction, indicating the reliability of these methods for synthesizing and analyzing urea derivatives (Deng et al., 2022).
Molecular Structure Analysis
Molecular structure analysis of urea derivatives reveals their intricate conformations and physicochemical properties. Techniques such as single-crystal X-ray diffraction and DFT are pivotal in understanding these molecules' spatial arrangements and electronic properties. For instance, the analysis of 1-cyclopentyl-3-(3-hydroxyphenyl)urea showcases how DFT optimization can mirror the experimental crystal structure, providing insights into the molecule's stability and reactivity profiles (Deng et al., 2022).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including cyclocondensation and complexation, which can lead to the formation of novel heterocyclic compounds or alter their physicochemical properties. The synthesis of pyrimidinones from reactions with urea exemplifies the versatility of urea derivatives in forming new chemical structures (Bonacorso et al., 2003). Moreover, the complexation-induced unfolding of heterocyclic ureas into multiply hydrogen-bonded structures highlights the dynamic nature of these compounds under various conditions (Corbin et al., 2001).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility and crystallinity, are crucial for their potential applications. For example, compounds with high water solubility are desirable for pharmaceutical formulations, as seen in the synthesis of nucleosides showing potent inhibitory activities and excellent solubility, underscoring the importance of optimizing these properties in urea derivatives (Lin & Liu, 1985).
Chemical Properties Analysis
The chemical properties, including reactivity towards various functional groups and stability under different conditions, define the utility of urea derivatives. The synthesis and evaluation of 1-aryl-3-(2-chloroethyl) ureas as potential anticancer agents illustrate the targeted chemical modifications that can enhance biological activity and specificity (Gaudreault et al., 1988). These chemical properties are pivotal for designing compounds with desired biological or physical characteristics.
科学的研究の応用
1. Applications in Cardiology
1-(5-Chloro-2-methoxyphenyl)-3-((1-hydroxycyclopentyl)methyl)urea has been studied for its potential impact in cardiology, particularly in relation to myocardial infarction. Studies have investigated its role as a free radical scavenger, examining its effects on the generation of hydroxyl radicals in vivo and its potential in reducing myocardial infarct size. For instance, Hashimoto et al. (2001) explored the infarct size-reducing effects of a related compound, T-0970, highlighting its significance in cardiac health (Hashimoto et al., 2001).
2. Antimicrobial and Anticancer Research
This compound has also been a subject of interest in antimicrobial and anticancer research. V. Rani et al. (2014) conducted a study focusing on the synthesis, characterization, and antimicrobial evaluation of novel imidazole ureas and carboxamides containing dioxaphospholanes, which includes derivatives of this compound (V. Rani et al., 2014). Additionally, Sana Mustafa et al. (2014) investigated unsymmetrical 1,3-disubstituted ureas, including this compound, for their enzyme inhibition and anticancer properties (Sana Mustafa et al., 2014).
3. Corrosion Inhibition
The compound has been explored in the context of corrosion inhibition. Bahrami and Hosseini (2012) researched the effects of similar urea derivatives in preventing mild steel corrosion in hydrochloric acid solutions, an important area in industrial chemistry (Bahrami & Hosseini, 2012).
4. Neuropeptide Receptor Antagonism
In neuropharmacology, derivatives of this urea compound have been evaluated as antagonists of neuropeptide receptors. A study by Fotsch et al. (2001) identified and optimized compounds in this class for in vitro potency against neuropeptide Y5 receptors, indicating potential applications in the treatment of neurological disorders (Fotsch et al., 2001).
5. Photodegradation and Hydrolysis Studies
The compound has also been included in studies related to environmental chemistry, particularly in the photodegradation and hydrolysis of pesticides in water. Gatidou and Iatrou (2011) examined the behavior of similar substituted ureas under various conditions, providing insights into environmental degradation processes (Gatidou & Iatrou, 2011).
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-20-12-5-4-10(15)8-11(12)17-13(18)16-9-14(19)6-2-3-7-14/h4-5,8,19H,2-3,6-7,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFDGNNAMRUTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-[(1-hydroxycyclopentyl)methyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)
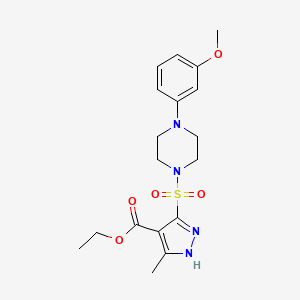
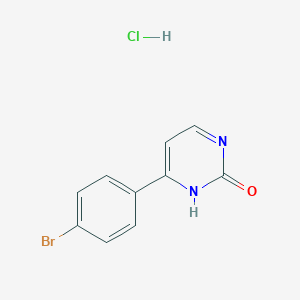
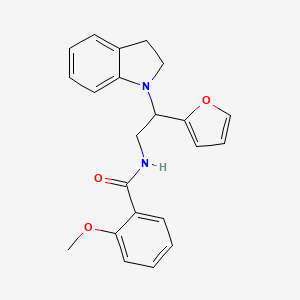
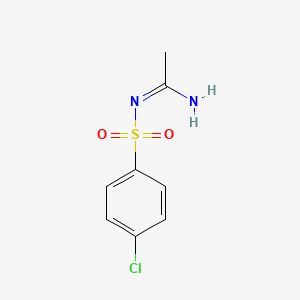
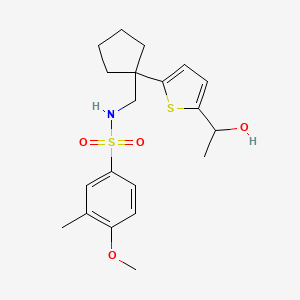
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)


